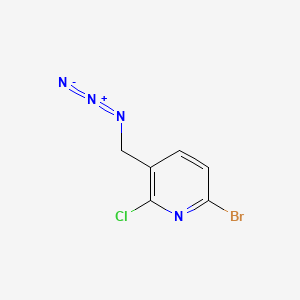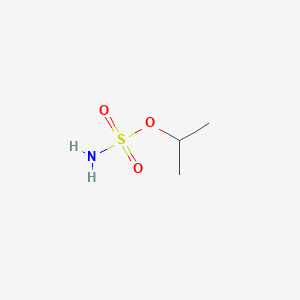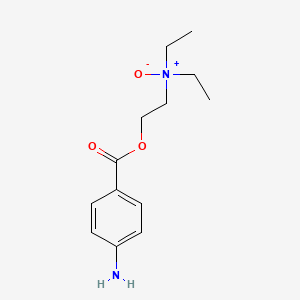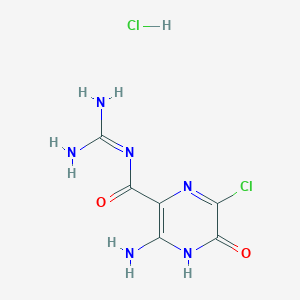
5-Deamino-5-oxo Amiloride Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deamino-5-oxoAmilorideHydrochloride: is a derivative of amiloride, a well-known potassium-sparing diuretic This compound is characterized by the absence of an amino group and the presence of an oxo group at the fifth position of the amiloride molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Deamino-5-oxoAmilorideHydrochloride typically involves the modification of the amiloride molecule. The process begins with the selective removal of the amino group at the fifth position, followed by the introduction of an oxo group. This can be achieved through a series of chemical reactions, including oxidation and substitution reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformation.
Industrial Production Methods: In an industrial setting, the production of 5-Deamino-5-oxoAmilorideHydrochloride may involve large-scale chemical synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. These reactions are typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out under various conditions, depending on the desired product.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Deamino-5-oxoAmilorideHydrochloride is used as a reference material for studying the reactivity and stability of similar compounds. It serves as a model compound for investigating various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study the effects of potassium-sparing diuretics on cellular processes. It helps in understanding the role of ion channels and transporters in maintaining cellular homeostasis.
Medicine: In medicine, 5-Deamino-5-oxoAmilorideHydrochloride is explored for its potential therapeutic applications. It is investigated for its effects on blood pressure regulation and its potential use in treating conditions such as hypertension and heart failure.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and chemical products. It serves as a building block for synthesizing more complex molecules with desired properties.
Wirkmechanismus
The mechanism of action of 5-Deamino-5-oxoAmilorideHydrochloride involves its interaction with sodium channels in renal epithelial cells. By inhibiting sodium reabsorption, the compound promotes the excretion of sodium and water, while conserving potassium. This action helps in regulating blood pressure and maintaining electrolyte balance. The molecular targets include sodium channels and transporters in the distal convoluted tubule and collecting duct of the kidneys.
Vergleich Mit ähnlichen Verbindungen
Amiloride: The parent compound, known for its potassium-sparing diuretic properties.
Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Uniqueness: 5-Deamino-5-oxoAmilorideHydrochloride is unique due to the absence of an amino group and the presence of an oxo group at the fifth position. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C6H8Cl2N6O2 |
|---|---|
Molekulargewicht |
267.07 g/mol |
IUPAC-Name |
2-amino-5-chloro-N-(diaminomethylidene)-6-oxo-1H-pyrazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H7ClN6O2.ClH/c7-2-5(15)12-3(8)1(11-2)4(14)13-6(9)10;/h(H3,8,12,15)(H4,9,10,13,14);1H |
InChI-Schlüssel |
PVWFXKUPTFEXGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=O)C(=N1)Cl)N)C(=O)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


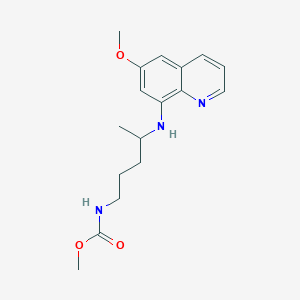
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
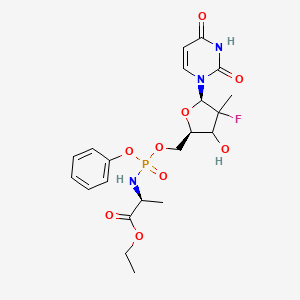
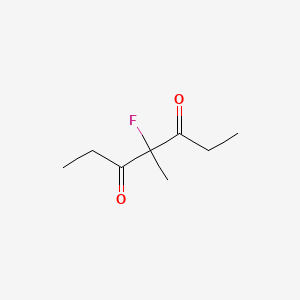
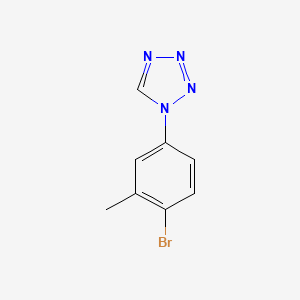




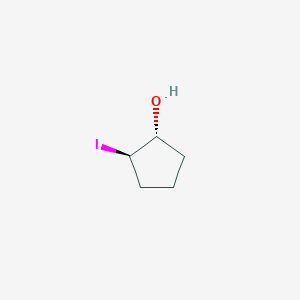
![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
